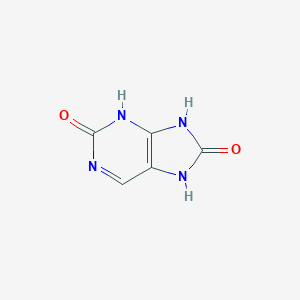

7,9-Dihydro-2H-purine-2,8(3H)-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7,9-dihydro-3H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGQYWGIVNHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157474 | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-99-4 | |

| Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7,9 Dihydro 2h Purine 2,8 3h Dione

De Novo Synthesis Strategies for the Purine (B94841) Core

The creation of the fundamental purine structure of 7,9-Dihydro-2H-purine-2,8(3H)-dione from simpler acyclic precursors can be achieved through several strategic approaches. These de novo syntheses are crucial for producing the core ring system, which can then be further functionalized.

Ring-Closure Reactions

Ring-closure reactions are a cornerstone of heterocyclic chemistry and are widely employed in the synthesis of purine derivatives. These methods typically involve the sequential or convergent construction of the two rings that constitute the purine core.

A common strategy involves the initial formation of a substituted pyrimidine (B1678525) ring, which is then elaborated to form the fused imidazole (B134444) ring. For instance, the synthesis of 3,7-dihydro-3-ethyl-8-methyl-1H-purine-2,6-dione, a related purine-2,6-dione (B11924001), begins with the reaction of cyanoacetic acid and ethylurea (B42620) to form 6-amino-1-ethyl-2,4-(1H,3H)-pyrimidinedione. This intermediate undergoes nitrosation followed by reduction to yield a diaminopyrimidine derivative. Subsequent cyclization with a suitable one-carbon component affords the final purine structure. google.com

Another approach involves the cyclization of aminoimidazole carbonitrile intermediates. The choice of the annulation agent in the ring-closure step can selectively lead to different purine isomers. nih.gov For example, using specific reagents can direct the cyclization to form the desired 2,8-dione arrangement.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like purine derivatives. youtube.com These reactions combine three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. youtube.com

A notable example is the synthesis of C(8)-substituted purine derivatives through a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters. nih.govnih.gov This method allows for the direct introduction of substituents at the C(8) position of the purine ring, offering a streamlined route to a variety of analogs. nih.govnih.gov The reaction proceeds through the formation of amino-imidazole carbonitrile intermediates, which then undergo domino ring annulation. nih.gov The regioselectivity of this transformation can be controlled by the choice of the annulation agent. nih.gov

Derivatization and Substituent Modification of this compound

Once the core purine structure is in place, further modifications can be made to introduce various functional groups and substituents. These transformations are key to exploring the structure-activity relationships of this class of compounds.

Nucleophilic Substitution Reactions

The purine ring system can be susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when suitable leaving groups are present. While the parent this compound itself is not highly reactive towards nucleophiles, its halogenated derivatives are valuable intermediates for introducing a wide range of substituents.

For instance, 2,8-dichloropurine serves as a versatile starting material for the synthesis of 2,8-disubstituted purines. The chlorine atoms at the 2 and 8 positions can be sequentially or simultaneously replaced by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of derivatives. researchgate.net The reactivity of different positions on the purine ring towards nucleophilic attack can vary, allowing for selective functionalization. The study of nucleophilic aromatic substitution (SNAr) reactions on related heterocyclic systems, such as pyridinium (B92312) ions, provides insights into the factors governing these transformations, including the nature of the leaving group and the reaction mechanism. nih.gov

Alkylation Reactions

The nitrogen atoms of the purine ring in this compound can be alkylated to introduce various alkyl or substituted alkyl groups. The regioselectivity of alkylation can be influenced by the reaction conditions, such as the base and solvent used, as well as the nature of the alkylating agent.

For example, the synthesis of 3,7-disubstituted 1-hydroxypurine-2,6-diones involves the successive alkylation of an O-benzyl precursor at the N7 and N3 positions. nih.gov A study on the synthesis of 1,3,8-trisubstituted xanthine (B1682287) derivatives highlighted the reactivity order of the nitrogen atoms as N7 > N3 > N1, which enabled regioselective N-alkylation. researchgate.net Similarly, 7-substituted purines can be prepared via the N(7)-alkylation of 7,8-dihydropurines derived from N(9)-tritylated 6- and 2,6-dihalopurines. nih.gov

The synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is achieved by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne (B41608) in the presence of a base. chemicalbook.comnih.gov This demonstrates the direct alkylation at the N7 position.

Halogenation and Amination of the Purine Nucleus

Introducing halogen atoms onto the purine nucleus provides valuable synthetic handles for further functionalization through cross-coupling and nucleophilic substitution reactions. Bromination is a common halogenation reaction for this class of compounds. For example, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a known compound, indicating that direct bromination at the C8 position is a feasible transformation. nih.gov This 8-bromo derivative can then be used to introduce other groups, as seen in the synthesis of various substituted purines. sigmaaldrich.compharmaffiliates.com

Amination of the purine nucleus can be achieved either by direct reaction with an aminating agent or, more commonly, through the displacement of a leaving group, such as a halogen, by an amine. The synthesis of 7-substituted 1-hydroxy-purine-2,6-diones involves an amination step where ethyl 2-bromoacetate is reacted with various amines to provide N-substituted ethyl 2-aminoacetate intermediates, which are then used to construct the imidazole ring of the purine. nih.gov

Cyclization Reactions for Fused Ring Systems

The creation of fused ring systems is a pivotal strategy for expanding the structural diversity and modulating the pharmacological profile of purine derivatives. This is often achieved by constructing additional rings onto the purine core. A primary method involves the intramolecular cyclization of a suitably substituted purine or a precursor like a 6-amino-5-carboxamidouracil. nih.govresearchgate.net This approach is fundamental for accessing tricyclic compounds such as pyrimido[1,2,3-cd]purines and diazepino[1,2,3-cd]purines. nih.govresearchgate.net

For instance, the synthesis of 2-substituted pyrimido[1,2,3-cd]purines can be accomplished through the ring closure of a 6-amino-5-carboxamidouracil derivative. nih.gov This transformation builds the imidazole part of the purine system and simultaneously fuses a third ring. Similarly, this strategy has been extended to the synthesis of the larger, seven-membered diazepino[1,2,3-cd]purine ring system, which was previously inaccessible. nih.govresearchgate.net

Another effective method for forming fused rings is halocyclization. This reaction involves the intramolecular attack of a nucleophile on an intermediate halonium ion formed from an alkene. For example, 6-allylthiopurines can undergo halocyclization with reagents like bromine or iodine to yield 7-halomethyl-7,8-dihydrothiazolo[2,3-i]purines, effectively fusing a thiazole (B1198619) ring to the purine structure.

Table 1: Examples of Cyclization Reactions for Fused Ring Systems

| Starting Material Precursor | Reagent/Condition | Fused Ring System Formed | Reference |

| 6-amino-5-carboxamidouracil derivative | Hexamethyldisilazane (HMDS), THF, Microwave | Pyrimido[1,2,3-cd]purine | nih.gov |

| 6-amino-5-carboxamidouracil derivative | Hexamethyldisilazane (HMDS), THF, Microwave | Diazepino[1,2,3-cd]purine | nih.gov |

| 6-Allylthiopurine | Bromine (Br₂) or Iodine (I₂) | 7,8-Dihydrothiazolo[2,3-i]purine | N/A |

Other Chemical Modifications

Beyond cyclization, the this compound scaffold can undergo various other chemical modifications to generate diverse analogues. A common modification is the introduction of substituents at the 8-position, which is crucial for achieving high affinity and selectivity for biological targets like adenosine (B11128) receptors. nih.gov

One significant modification involves the synthesis of 8-mercapto derivatives. These compounds can be synthesized and further evaluated as inhibitors for various enzymes. For example, 8-mercapto-3,7-dihydro-1H-purine-2,6-diones have been identified as a novel class of sirtuin inhibitors.

Furthermore, the nitrogen atoms of the purine ring system (N1, N3, N7, N9) can be functionalized. For instance, pyridinium moieties have been introduced at the N9 position of a purine derivative via a propane-1,3-diol linker to enhance water solubility. mdpi.com This was achieved by tosylating the hydroxyl groups of the diol followed by reaction with pyridine. mdpi.com

Table 2: Examples of Chemical Modifications

| Position of Modification | Type of Modification | Reagents/Method | Purpose/Resulting Compound Class | Reference |

| 8-position | Introduction of a mercapto group | N/A | Sirtuin Inhibitors (8-Mercapto-3,7-dihydro-1H-purine-2,6-diones) | N/A |

| N9-position | Attachment of pyridinium moieties | TsCl, DMAP, Et₃N, Pyridine | Enhanced water solubility | mdpi.com |

| 8-position | Styryl substitution | Ring closure of a 6-amino-5-(cinnamoylamino)uracil precursor | A₂A-selective adenosine receptor antagonists | nih.gov |

Advanced Synthetic Approaches

To overcome the challenges associated with traditional synthetic methods, such as long reaction times and harsh conditions, advanced approaches like microwave-assisted synthesis and solid-phase synthesis have been successfully applied to the chemistry of purine derivatives. These techniques offer significant improvements in efficiency, yield, and the ability to create large libraries of compounds for screening.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, particularly for the synthesis of heterocyclic compounds like purine derivatives. nih.gov The application of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govresearchgate.net This is attributed to the rapid and uniform heating of the reaction mixture. nih.gov

A key application of this technology is in the ring closure reactions to form the purine imidazole ring. For example, the synthesis of 8-substituted xanthines and related tricyclic systems like pyrimido[1,2,3-cd]purines from 6-amino-5-carboxamidouracil precursors is significantly accelerated under microwave conditions. nih.govresearchgate.net A reaction that required 18 hours with conventional heating could be completed in just 20 minutes using microwave irradiation, with an improved yield. nih.gov The addition of a co-solvent like THF has been noted as crucial for the success of these microwave-assisted cyclizations. nih.govresearchgate.net This efficient method not only improves the synthesis of known compounds but also enables the creation of novel chemical entities, such as the previously inaccessible 2-substituted diazepino[1,2,3-cd]purines. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Ring Closure

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| 2-(3-Noradamantyl)-pyrimido[1,2,3-cd]purine-8,10-dione | 18 hours, 76% | 20 minutes, 85% | nih.gov |

| 8-[2-(3,4-Dimethoxyphenyl)vinyl]-1,3-diethylxanthine | N/A | 20 minutes, 92% | nih.gov |

| 1,3-Diethylxanthine | N/A | 5 minutes, 76% |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a highly efficient methodology for preparing libraries of compounds by assembling molecules on an insoluble solid support. danaher.combiotage.co.jp This technique, pioneered by Bruce Merrifield, simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing, making it ideal for automated synthesis. biotage.co.jpcsic.es

In the context of purine chemistry, solid-phase synthesis is a valuable tool for creating diverse derivatives. researchgate.net The methodology is particularly well-suited for the synthesis of oligonucleotides, including those containing modified bases such as 7-hydro-8-oxo-2'-deoxyguanosine, a structure related to the title compound. csic.es The synthesis proceeds in cycles, with protected phosphoramidite (B1245037) building blocks being sequentially coupled to the growing chain attached to a solid support, commonly controlled-pore glass (CPG) or polystyrene. biotage.co.jpwikipedia.org

This approach is not limited to oligonucleotides and has been used to generate libraries of 1,3,7,8-tetrasubstituted xanthines and other purine derivatives for screening purposes. researchgate.net Despite its advantages, challenges can arise, especially in the synthesis of purine-rich sequences, which are prone to aggregation on the solid support, leading to poor coupling efficiency. nih.govfrontiersin.org Strategies such as incorporating backbone modifications have been developed to overcome these limitations. nih.govfrontiersin.org

Table 4: General Steps in Solid-Phase Oligonucleotide Synthesis

| Step | Description | Purpose |

| 1. Attachment | The first nucleoside is covalently linked to a solid support (e.g., CPG). | To anchor the growing chain for easy purification. |

| 2. Deprotection (Detritylation) | Removal of the 5'-DMT protecting group from the support-bound nucleoside. | To expose the 5'-hydroxyl group for the next coupling reaction. |

| 3. Coupling | A protected phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group. | To add the next nucleotide to the sequence. |

| 4. Capping | Unreacted 5'-hydroxyl groups are acetylated. | To prevent the formation of deletion sequences (failure sequences). |

| 5. Oxidation | The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. | To stabilize the newly formed internucleotide bond. |

| 6. Cleavage & Deprotection | The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed. | To yield the final, unprotected product. |

Biological Interactions and Mechanistic Insights of 7,9 Dihydro 2h Purine 2,8 3h Dione and Its Derivatives

Enzyme Interaction Studies

Modulation of Xanthine (B1682287) Oxidase Activity

7,9-Dihydro-2H-purine-2,8(3H)-dione, also known as 2,8-dihydroxyadenine (B126177), is a purine (B94841) derivative that can accumulate in individuals with a deficiency of the enzyme adenine (B156593) phosphoribosyltransferase (APRT). wikipedia.orgnih.gov This inherited metabolic disorder leads to the increased excretion of 2,8-dihydroxyadenine in the urine. wikipedia.orgnih.gov Xanthine oxidase, an enzyme involved in purine degradation, can oxidize adenine to 2,8-dihydroxyadenine. researchgate.net The low solubility of this compound can lead to the formation of crystals and kidney stones, a condition known as 2,8-dihydroxyadenine urolithiasis. nih.govnih.gov

Studies have shown that allopurinol (B61711), a xanthine oxidase inhibitor, is an effective treatment for controlling the formation of 2,8-dihydroxyadenine. wikipedia.org By inhibiting xanthine oxidase, allopurinol prevents the conversion of adenine to the poorly soluble 2,8-dihydroxyadenine. researchgate.net This highlights the significant role of xanthine oxidase in the metabolic pathway leading to the accumulation of this compound.

Furthermore, research has investigated the impact of other molecules on xanthine oxidase activity. For instance, the synthetic lipopeptide Pam3CSK4 has been shown to stimulate reactive oxygen species (ROS) production, a process that can involve xanthine oxidase. physiology.orgplos.org While not directly focused on this compound, this indicates the broader context of factors that can influence xanthine oxidase activity.

Table 1: Modulation of Xanthine Oxidase Activity

| Compound/Factor | Effect on Xanthine Oxidase | Reference |

|---|---|---|

| Allopurinol | Inhibition | wikipedia.orgresearchgate.net |

| Pam3CSK4 | Stimulation of ROS production (potential involvement of Xanthine Oxidase) | physiology.orgplos.org |

Sirtuin (SIRT1, SIRT2, SIRT3, SIRT5) Inhibition

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various physiological processes, and their inhibition has potential therapeutic applications. mdpi.com Research has identified that derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione act as potent pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. mdpi.com Molecular docking studies suggest these inhibitors occupy the acetyl lysine (B10760008) binding site of sirtuins. mdpi.com

Specifically, SIRT1 is involved in regulating hepatic lipid and glucose metabolism, and its activation has been shown to have anti-hyperuricemia functions. nih.govnih.gov While direct inhibition of SIRT1 by this compound is not explicitly detailed, the inhibitory potential of its structural analogs on sirtuins is significant.

SIRT2 is primarily a cytoplasmic protein and its inhibition has been linked to enhanced metabolic fitness of T-cells. nih.govmdpi.com Thienopyrimidinone-based inhibitors have demonstrated high selectivity for SIRT2. nih.gov These inhibitors bind to a "selectivity pocket" induced in the enzyme structure. nih.gov The study of sirtuin inhibitors is an active area of research, with the potential to develop new therapeutic agents for a range of diseases. mdpi.com

Table 2: Sirtuin Inhibition by Purine Derivatives

| Sirtuin Target | Inhibitor Scaffold | Key Findings | Reference |

|---|---|---|---|

| SIRT1, SIRT2, SIRT3, SIRT5 | 8-mercapto-3,7-dihydro-1H-purine-2,6-dione | Pan-inhibitors, occupy acetyl lysine binding site. | mdpi.com |

| SIRT2 | Thienopyrimidinone | Selective inhibitors, bind to an induced selectivity pocket. | nih.gov |

Purine Nucleoside Phosphorylase Pathways

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases. nih.govnih.gov This process is crucial for the recycling of purines or their conversion to uric acid for excretion. pnas.org A deficiency in PNP can lead to an accumulation of purine nucleosides, which can be toxic to T-cells, causing immunodeficiency. nih.govpnas.org

In the context of this compound, the broader purine metabolism pathway is highly relevant. The formation of 2,8-dihydroxyadenine is a consequence of a defect in the purine salvage pathway, specifically a deficiency in adenine phosphoribosyltransferase (APRT). wikipedia.orgresearchgate.net This deficiency shunts adenine into a pathway where it is oxidized by xanthine dehydrogenase to form 2,8-dihydroxyadenine. researchgate.net

Inhibitors of PNP, such as Immucillin-H, have been developed as therapeutic agents for conditions like T-cell leukemia and autoimmune disorders. nih.govpnas.org These inhibitors are designed as transition-state analogs that bind tightly to the enzyme. pnas.org While not directly acting on this compound, the study of PNP and its inhibitors provides critical insights into the complex network of purine metabolism and its role in disease. nih.govresearchgate.net

Receptor Binding Profiling

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Affinities

Derivatives of purine-2,6-dione (B11924001) have been extensively studied for their interactions with various serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric conditions. nih.govnih.govnih.govwikipedia.org

5-HT1A and 5-HT2A Receptors: Research has shown that certain 1-phenylpiperazinylpropyl derivatives of purine-2,6-dione exhibit affinity for both 5-HT1A and 5-HT2A receptors. nih.gov However, modifications to the core structure, such as opening the diazepine (B8756704) ring, did not improve binding affinity, indicating the importance of specific structural features for high affinity and selectivity. nih.gov Further studies on 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-purine-2,6-diones identified compounds with mixed 5-HT1A, 5-HT2A, and 5-HT7 receptor ligand properties, displaying potential anxiolytic and antidepressant effects. nih.gov For instance, a 7-benzyl derivative showed significant activity in preclinical models. nih.gov The affinity of coumarin (B35378) derivatives for 5-HT1A and 5-HT2A receptors has also been investigated, with some compounds showing high affinity. mdpi.com

5-HT6 and 5-HT7 Receptors: The 5-HT6 receptor is a target for cognitive enhancement, and various purine-related structures have been explored as ligands. acs.orgnih.gov Similarly, the 5-HT7 receptor is involved in mood regulation, and as mentioned, some purine-2,6-dione derivatives show affinity for this receptor subtype as well. nih.gov The development of ligands with specific selectivity profiles for these receptors is an ongoing area of research. acs.orgnih.gov

Table 3: Serotonin Receptor Affinities of Purine Derivatives

| Receptor Subtype | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| 5-HT1A, 5-HT2A | 1-phenylpiperazinylpropyl derivatives of purine-2,6-dione | Diazepine ring is important for high affinity. | nih.gov |

| 5-HT1A, 5-HT2A, 5-HT7 | 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-purine-2,6-dione | Mixed receptor ligands with potential psychotropic activity. | nih.gov |

| 5-HT1A, 5-HT2A | Coumarin derivatives | Some derivatives show high affinity. | mdpi.com |

Dopamine (B1211576) D2 Receptor Interactions

Structurally related compounds, such as 3,4-dihydroquinolin-2(1H)-one derivatives, have been synthesized and evaluated as potential D2 receptor modulators. nih.gov These studies aim to develop new compounds with high affinity and selectivity for the D2 receptor. The binding of agonists to the D2 receptor is complex, with the receptor existing in high and low-affinity states. mdpi.comnih.gov The development of selective D2 receptor antagonists is also an active area of research, with some indole (B1671886) compounds showing high affinity and selectivity for the D2 subtype over the D3 subtype. researchgate.net

Table 4: Dopamine D2 Receptor Interactions of Related Compounds

| Compound Class | Key Findings | Reference |

|---|---|---|

| 3,4-dihydroquinolin-2(1H)-one derivatives | Potential D2 receptor modulators. | nih.gov |

| Indole derivatives | Some compounds are selective D2 receptor antagonists. | researchgate.net |

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Ligand Properties

The compound this compound belongs to the xanthine class of compounds, which are well-documented as antagonists of adenosine receptors. nih.gov Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are G protein-coupled receptors that are crucial in various physiological processes. nih.gov Xanthine derivatives, such as caffeine (B1668208) and theophylline (B1681296), are among the earliest identified adenosine receptor antagonists, typically exhibiting non-selective, micromolar affinities for these receptors. nih.gov

The interaction of xanthine derivatives with adenosine receptors is influenced by substitutions on the xanthine core. Research has shown that modifications at various positions can lead to derivatives with enhanced affinity and selectivity for specific adenosine receptor subtypes. nih.gov For instance, while naturally occurring xanthines are generally non-selective, synthetic derivatives have been developed as potent and selective antagonists for each of the four receptor subtypes. nih.gov

The affinity for different adenosine receptors varies among xanthine derivatives. The A1 and A2A receptors are generally considered high-affinity receptors for adenosine, whereas the A2B and A3 receptors are low-affinity. researchgate.net Despite high sequence similarity in the binding sites of A2A and A2B receptors, they exhibit different affinities for adenosine, with the extracellular loop 2 being a key determinant of this difference. researchgate.netbohrium.com

Derivatives of the purine scaffold have been extensively explored for their adenosine receptor ligand properties. For example, a 2-amino-7,9-dihydro-8H-purin-8-one compound was identified as an adenosine A2A receptor antagonist. nih.gov Further structure-activity relationship studies led to the development of 2-aminopteridin-7(8H)-one derivatives with high potency against the A2A receptor. nih.gov Similarly, novel fluorinated xanthine derivatives have been synthesized that show high binding affinity for the adenosine A2B receptor. mdpi.com

The development of selective antagonists for adenosine receptors is an active area of research. For instance, certain 8-substituted 1,3-dipropylxanthines act as potent and specific A1 adenosine receptor antagonists, inducing diuresis. google.com Other research has focused on developing xanthine derivatives as selective A2B adenosine receptor antagonists. google.com The selectivity of these compounds is often enhanced by specific substitutions, such as a 1-propyl residue for A2B and A3 receptors, and a 1-benzyl residue for A1 and A2A receptors. nih.gov

Table 1: Adenosine Receptor Ligand Properties of Selected Xanthine Derivatives

| Compound/Derivative Class | Receptor Subtype(s) | Property | Reference |

|---|---|---|---|

| Xanthine Derivatives (general) | A1, A2A, A2B, A3 | Antagonist | nih.gov |

| Caffeine (1,3,7-trimethylxanthine) | A1, A2A, A2B, A3 | Non-selective Antagonist | nih.gov |

| Theophylline (1,3-dimethylxanthine) | A1, A2A, A2B, A3 | Non-selective Antagonist | nih.gov |

| 2-amino-7,9-dihydro-8H-purin-8-one | A2A | Antagonist | nih.gov |

| Fluorinated Xanthine Derivatives | A2B | High-affinity Antagonist | mdpi.com |

| 8-substituted 1,3-dipropylxanthines | A1 | Selective Antagonist | google.com |

Cellular Metabolism and Signaling Pathways

The cellular metabolism of this compound and its derivatives is intrinsically linked to the broader pathways of purine metabolism. Purines are essential biomolecules that are fundamental components of nucleic acids (DNA and RNA), coenzymes, and signaling molecules like ATP. nih.gov Cells maintain a balanced pool of purine nucleotides through two main pathways: de novo synthesis and salvage pathways. nih.gov

Impact on Nucleotide Metabolism

The de novo synthesis pathway constructs purine nucleotides from simple precursors, a process that is energetically demanding. nih.gov This pathway is highly regulated to meet cellular demands, especially in proliferating cells. frontiersin.org The salvage pathway, in contrast, recycles pre-existing purine bases and nucleosides, making it a more energy-efficient route for maintaining the nucleotide pool. nih.gov

Derivatives of purines can influence these metabolic pathways. For instance, defects in purine metabolism enzymes can lead to an imbalance in the purine pool, affecting cellular processes. nih.gov In cultured rat astroglia, aging has been shown to shift the balance from de novo purine synthesis towards the salvage pathway, indicating a metabolic adaptation to reutilize preformed purines. nih.gov While the direct impact of this compound on the intricate balance between de novo and salvage pathways is not extensively detailed in the provided context, its structural similarity to natural purines suggests a potential interaction with the enzymes involved in these pathways.

Role in Purine Breakdown Product Pathways

In humans, the end product of purine catabolism is uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione). nih.govebi.ac.uk The breakdown of purine nucleotides involves a series of enzymatic steps. The enzymes involved in purine metabolism ensure a regulated balance between synthesis and degradation. nih.gov

Xanthine derivatives are integral to these pathways. For example, theophylline, a dimethylxanthine, is metabolized to 1-methylxanthine. nih.gov The metabolic fate of this compound would likely involve the enzymatic machinery responsible for processing other purine compounds. The structure of this compound suggests it could be a substrate or inhibitor for enzymes in the purine degradation pathway, thereby influencing the levels of various purine breakdown products.

Inflammatory Pathway Modulation

Xanthine derivatives have been recognized for their ability to modulate inflammatory pathways. nih.gov This anti-inflammatory action is one of the mechanisms that contributes to their therapeutic effects, such as in the management of respiratory diseases. nih.govresearchgate.net The immunomodulatory effects of xanthines include the inhibition of inflammatory cell activation and the suppression of cytokine synthesis and release. researchgate.net

Research has demonstrated the anti-inflammatory potential of various substituted purine derivatives. A study on new theophylline derivatives showed that they could reduce inflammatory edema. nih.gov Similarly, a class of drugs based on the 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione system has been described as novel anti-inflammatory agents. nih.gov Another series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones also exhibited anti-inflammatory activity. nih.gov

The mechanisms underlying the anti-inflammatory effects of xanthine derivatives are multifaceted. They are known to inhibit phosphodiesterases, which increases intracellular cyclic AMP levels. nih.gov Additionally, their role as adenosine receptor antagonists contributes to their anti-inflammatory properties, as adenosine itself can modulate inflammatory responses. researchgate.net Some xanthone (B1684191) derivatives, which share structural similarities, have been shown to exert antioxidant and anti-inflammatory effects through the modulation of pathways like Nrf2. mdpi.com

Table 2: Investigated Anti-inflammatory Activity of Purine Derivatives

| Derivative Class | Finding | Reference |

|---|---|---|

| Theophylline Derivatives | Reduced inflammatory edema | nih.gov |

| 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones | Novel class of anti-inflammatory drugs | nih.gov |

| 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones | Exhibited anti-inflammatory activity | nih.gov |

| General Xanthine Derivatives | Modulate inflammatory reactions, inhibit cytokine synthesis | nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Target Affinity

The position and chemical nature of substituents on the xanthine (B1682287) scaffold are paramount in determining the affinity and selectivity for specific biological targets.

Adenosine (B11128) Receptors: The affinity of xanthine derivatives for adenosine receptors (ARs) is highly sensitive to the substitution pattern.

N1 and N3 Positions: Elongating the methyl groups at the N1 and N3 positions to larger alkyl groups, such as propyl, significantly enhances affinity at the A1 adenosine receptor (A1AR). nih.gov For example, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the rat A1AR by approximately 20-fold. nih.gov

N7 Position: A methyl group at the N7 position generally leads to a significant decrease in A1AR affinity, which in turn increases selectivity for A2A or A2B receptors. nih.gov However, N7 substitution has been associated with lower potency as a bronchodilator compared to C8 substituted compounds. nih.gov

C8 Position: The introduction of an aryl group at the C8 position can increase A1AR affinity by at least an order of magnitude. nih.gov Specifically, (E)-8-styrylxanthines have demonstrated high binding affinities for the A2A receptor, with compounds like (E)-1,3-diethyl-7-methyl-8-[(3-trifluoromethyl)styryl]xanthine exhibiting a Ki value of 11.9 nM. nih.gov In contrast, 8-(phenoxymethyl)xanthines and 8-(3-phenylpropyl)xanthines show low affinity for the A2A receptor, underscoring the importance of the styryl moiety at this position. nih.gov

Phosphodiesterase (PDE) Inhibition: The inhibitory profile of xanthine derivatives against different PDE isoforms is also dictated by their substitution patterns. For example, propentofylline (B1679635) has been identified as a potent inhibitor of cGMP-stimulated PDE (PDE II) and shows selectivity for the rolipram-sensitive PDE (PDE IV) over the cGMP-inhibited PDE (PDE III). nih.gov In contrast, other xanthines inhibit both cAMP-specific isoforms with similar, albeit modest, potency. nih.gov

Xanthine Oxidase Inhibition: The inhibitory activity of xanthine derivatives against xanthine oxidase can be influenced by the length of an alkyl chain substituent. For instance, in a series of 2-n-alkyl-8-azahypoxanthines, the 2-n-hexyl derivative was found to be the most active, indicating the importance of weak interactions between the substituent and the enzyme's active site. nih.gov

PCSK9 Inhibition: In the development of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, SAR analysis of xanthine derivatives at the C8 and N7-positions has led to compounds with comparable transcriptional inhibitory activity to the lead compound but with significantly lower cytotoxicity. nih.gov

Exploration of Xanthine Core Modifications

Modifications to the core xanthine structure have been a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. These modifications often involve the annelation of additional rings to the purine (B94841) scaffold or the bioisosteric replacement of parts of the xanthine ring system.

One area of exploration has been the synthesis of tricyclic xanthine and deazaxanthine derivatives. nih.gov For example, annelated pyrimido- and diazepino[2,1-f]purinedione derivatives have been investigated as multi-target ligands, acting on both adenosine receptors and monoamine oxidase B (MAO-B). researchgate.net These studies have shown that fused rings adjacent to the xanthine scaffold are generally well-tolerated for both targets. researchgate.net

Another approach involves the synthesis of hybrid molecules. For instance, xanthine-dopamine hybrids have been designed as potential treatments for neurodegenerative diseases by targeting MAO-B, adenosine receptors, and phosphodiesterases. nih.gov

The concept of "scaffold hopping" has also been applied, where the xanthine core is replaced by a bioisosteric scaffold. nih.govnih.gov A notable example is the replacement of the xanthine scaffold with tricyclic guanines in the development of dipeptidyl peptidase 4 (DPP4) inhibitors. nih.gov Molecular modeling and X-ray crystallography have confirmed that these tricyclic guanine (B1146940) inhibitors can effectively mimic the binding mode of their xanthine counterparts. nih.gov This bioisosteric relationship opens up possibilities for applying cyclic guanines as xanthine replacements in various drug discovery programs. nih.gov

Pharmacophore Modeling for 7,9-Dihydro-2H-purine-2,8(3H)-dione Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This approach has been instrumental in understanding the SAR of xanthine derivatives and in designing new, more potent, and selective ligands. mdpi.comnih.gov

For derivatives of 2-amino-7,9-dihydro-8H-purin-8-one, a close analog of the xanthine scaffold, 3D-QSAR and pharmacophore-based approaches have been employed to identify key features for the selective inhibition of Janus kinase 3 (JAK3). mdpi.com These models help in pinpointing which chemical groups are crucial for interaction with the target enzyme. mdpi.com

In the context of anticancer agents, pharmacophore models for 2,6,9-trisubstituted purine derivatives have been developed to characterize the main structural requirements for their cytotoxic activity. mdpi.comnih.gov These models typically identify features such as aromatic centers, hydrogen bond acceptor/donor centers, and hydrophobic areas as being critical for activity. mdpi.comnih.gov

For xanthine derivatives targeting tryptophan hydroxylase 1 (TPH1), docking studies, which are often used in conjunction with pharmacophore modeling, have revealed key intermolecular interactions involving the xanthine scaffold, an imidazo-thiazolyl ring, and a hydroxyl-containing phenacyl moiety that contribute to better binding. researchgate.net

These computational models serve as powerful tools in the drug discovery process, enabling the rational design and optimization of xanthine-based compounds for a variety of therapeutic targets.

Pharmacological Applications and Preclinical Evaluation of 7,9 Dihydro 2h Purine 2,8 3h Dione Derivatives

Anticancer and Antiproliferative Activities

The purine (B94841) core is a crucial pharmacophore that interacts with the synthesis and function of nucleic acids and enzymes. nih.gov Consequently, its analogs have been explored for various therapeutic applications, including cancer treatment. nih.gov

A variety of 7,9-Dihydro-2H-purine-2,8(3H)-dione derivatives have demonstrated significant cytotoxic effects against numerous human cancer cell lines.

2,6,9-Trisubstituted Purine Derivatives: A series of novel 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their cytotoxic effects on seven cancer cell lines. nih.gov Compound 7h emerged as a particularly potent agent, showing comparable or superior efficacy to the established anticancer drug cisplatin (B142131) in four of the seven cell lines tested. nih.gov The study highlighted that an arylpiperazinyl system at position 6 of the purine ring enhances cytotoxic activity, whereas bulky substituents at position C-2 are detrimental. nih.gov The HL-60 (leukemia) cell line was found to be the most sensitive to these compounds. nih.gov

7,8-Disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives: Thirty-two derivatives with this core structure were synthesized and screened for their in vitro anticancer activity. nih.gov Compounds 17 and 22c exhibited notable potency and were selected for further evaluation in the National Cancer Institute's (NCI) five-dose assay. nih.gov These compounds also demonstrated promising multi-kinase inhibitory activity, targeting PI3Kα, B-RafV600E, B-RafWT, EGFR, and VEGFR-2. nih.gov

Purine/Pteridine-Based Derivatives as Dual EGFR and BRAFV600E Inhibitors: In a study focused on developing dual inhibitors for EGFR and BRAFV600E, two series of purine/pteridine-based derivatives were synthesized. nih.gov Several of these compounds showed promising antiproliferative activity against the tested cancer cell lines. nih.gov Specifically, compounds 5a , 5e , and 7e were identified as the most potent, with GI₅₀ values of 38 nM, 46 nM, and 44 nM, respectively. nih.gov

Hydantoin (B18101) and Purine Derivatives with 4-Acetylphenylpiperazinylalkyl Moiety: A series of hydantoin and purine derivatives featuring a 4-acetylphenylpiperazinylalkyl moiety were synthesized and assessed for their anticancer activity against PC3 (prostate), SW480 (colon), and SW620 (colon) cancer cell lines. nih.gov

Table 1: In vitro Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 2,6,9-Trisubstituted purines (e.g., 7h ) | HL-60, and others | 7h showed high potency, comparable to cisplatin in some lines. Arylpiperazinyl at C6 beneficial. | nih.gov |

| 7,8-Disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones (e.g., 17 , 22c ) | Various | Potent anticancer activity, multi-kinase inhibition (PI3K, B-Raf, EGFR, VEGFR-2). | nih.gov |

| Purine/pteridine-based derivatives (e.g., 5a , 5e , 7e ) | Various | Dual inhibition of EGFR and BRAFV600E; potent antiproliferative activity. | nih.gov |

| Hydantoin and purine derivatives with 4-acetylphenylpiperazinylalkyl moiety | PC3, SW480, SW620 | Anticancer activity demonstrated against prostate and colon cancer cell lines. | nih.gov |

While direct studies on cell migration inhibition for this compound are not extensively detailed in the provided context, the known metastatic-suppressive behavior of related methylxanthine derivatives like theophylline (B1681296) and caffeine (B1668208) in melanoma cells suggests a potential avenue for investigation. nih.gov The inhibition of angiogenesis, a critical step in cancer growth and metastasis, has been linked to purine derivatives. nih.gov For instance, 7-Deazaxanthine has been identified as a potent inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in neovascularization. nih.gov

Neuropsychotropic Effects

Derivatives of this compound have shown significant promise in the realm of neuropsychopharmacology, with demonstrated anxiolytic, antidepressant, antipsychotic-like, and anticonvulsant properties.

Several studies have highlighted the potential of these derivatives in treating anxiety and depression, often through modulation of the serotonergic system.

1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives: Two compounds from this class, AZ-853 and AZ-861 , were investigated for their antidepressant-like effects. nih.gov Both compounds, acting as partial agonists at the 5-HT1A receptor, demonstrated significant antidepressant-like activity in the forced swim test in mice. nih.gov This effect was found to be partially mediated by the activation of 5-HT1A receptors. nih.gov

8-Aminoalkyl Derivatives of Purine-2,6-dione (B11924001): A series of these derivatives were designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov Compound 21 , a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, exhibited both antidepressant-like effects in the forced swim test and anxiolytic-like activity in the four-plate test in mice. nih.gov In contrast, compound 42 , a mixed 5-HT1A/5-HT7 ligand, showed only a slight, non-significant antidepressant-like effect and no anxiolytic activity. nih.gov This suggests that combined activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors may be advantageous for achieving both antidepressant and anxiolytic effects. nih.gov

Table 2: Anxiolytic and Antidepressant-like Activity of this compound Derivatives

| Compound/Derivative Class | Animal Model/Test | Key Findings | Receptor Target(s) | Reference(s) |

| AZ-853 , AZ-861 | Forced Swim Test (mice) | Significant, dose-dependent antidepressant-like activity. | 5-HT1A (partial agonist) | nih.gov |

| Compound 21 | Forced Swim Test, Four-Plate Test (mice) | Produced both antidepressant-like and anxiolytic-like effects. | 5-HT1A, 5-HT2A, 5-HT7 (mixed ligand) | nih.gov |

| Compound 42 | Forced Swim Test, Four-Plate Test (mice) | Slight, non-significant antidepressant-like effect; no anxiolytic activity. | 5-HT1A, 5-HT7 (mixed ligand) | nih.gov |

The development of antipsychotic drugs has evolved significantly, with newer agents often targeting multiple neurotransmitter receptors to improve efficacy and reduce side effects. nih.gov Heterodimers of dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors are considered important targets for novel antipsychotic drugs. mdpi.com The search for new antipsychotics includes exploring compounds that interact with these receptor systems. While direct antipsychotic-like properties of this compound derivatives are not explicitly detailed in the provided results, their documented interactions with both dopamine and serotonin receptors suggest this as a plausible area of investigation. nih.govmdpi.com

The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is ongoing. nih.gov Derivatives of various heterocyclic systems, including purines, have been investigated for their potential in treating epilepsy.

Pyrrolidine-2,5-dione Derivatives: While not purine-based, studies on pyrrolidine-2,5-dione derivatives, such as those containing a 3-(3-methylthiophen-2-yl) substituent, have shown anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov These findings are relevant as they highlight the utility of heterocyclic structures in developing anticonvulsants.

General Anticonvulsant Screening: The maximal electroshock-induced seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard preclinical models for evaluating anticonvulsant activity. nih.govnih.gov The 6-Hz test is used to model psychomotor seizures. nih.govnih.gov Compounds that are effective in these tests are considered promising candidates for further development as antiepileptic drugs. The activity of various heterocyclic compounds in these models underscores the potential for discovering novel anticonvulsants within the this compound class.

Anti-inflammatory Applications

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various preclinical models. A series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which are structurally related to the core compound, have shown anti-inflammatory activity in the adjuvant-induced arthritis rat model. nih.gov The potency of these compounds is comparable to the established non-steroidal anti-inflammatory drug (NSAID), naproxen. nih.gov

One particular derivative, 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido-[2,1-f]purine-4,8(1H,9H)-dione, was identified as a potent candidate and was found to inhibit cyclooxygenase (COX) in an in vitro rat neutrophil model. nih.gov This suggests that at least part of its anti-inflammatory effect is mediated through the inhibition of prostaglandin (B15479496) synthesis, a key pathway in inflammation.

Furthermore, novel butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized, exhibiting dual inhibitory activity against phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). nih.gov The inhibition of these enzymes leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov In a study involving rats with lipopolysaccharide (LPS)-induced endotoxemia, specific 7,8-disubstituted purine-2,6-dione derivatives significantly reduced the maximum concentration of TNF-α. nih.gov

The anti-inflammatory mechanism of some purine-2,6-dione derivatives has been linked to their ability to decrease neutrophil count and inhibit early vascular permeability in models like zymosan-induced peritonitis. uj.edu.pl Additionally, these compounds have been shown to reduce edema in the carrageenan-induced paw edema model. uj.edu.pl Certain derivatives with ester or carboxylic acid moieties demonstrated high activity in the zymosan-induced peritonitis model and significantly inhibited plasma TNF-α levels in rats with endotoxemia. uj.edu.pl In contrast, derivatives containing an amide moiety showed a more pronounced anti-edematous effect in the carrageenan-induced paw edema model. uj.edu.pl

Gout, a form of inflammatory arthritis, is another area where purine derivatives show potential. The inflammatory response in gout is triggered by monosodium urate (MSU) crystals, leading to the activation of the NLRP3 inflammasome and release of pro-inflammatory cytokines. nih.gov Some compounds are known to inhibit the NLRP3 inflammasome and related signaling pathways, suggesting a potential therapeutic avenue for purine-2,8-dione derivatives in this condition. nih.gov

Table 1: Anti-inflammatory Activity of Selected Purine-2,6-dione Derivatives

| Compound/Derivative Class | Model | Key Findings |

| Substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones | Adjuvant-induced arthritis in rats | Activity comparable to naproxen; inhibition of cyclooxygenase. nih.gov |

| Butanehydrazide derivatives of purine-2,6-dione | In vitro PDE4/PDE7 inhibition; LPS-induced endotoxemia in rats | Dual inhibitors of PDE4 and PDE7; significant reduction of TNF-α. nih.gov |

| 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | Zymosan-induced peritonitis and carrageenan-induced paw edema in rats | Decreased neutrophil count, inhibited vascular permeability, and reduced edema. uj.edu.pl |

Antimicrobial and Antiviral Potential

The purine scaffold is a fundamental component of nucleic acids, making its analogs prime candidates for antimicrobial and antiviral drug development.

In the realm of antibacterial research, derivatives of 7,8-dihydro-7-deazapurine have been synthesized and evaluated for their antibiotic activity. nih.gov The cis- and trans-diastereomers of 6-amino-2-mercapto-8-methyl-7-phenyl-7,8-dihydro-7(9H)-deazapurine and their subsequent derivatives were tested against a panel of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.gov These compounds demonstrated antibiotic activity, which was assessed using the serial two-fold dilution method. nih.gov

The antiviral potential of purine derivatives is also an active area of investigation. Phosphonylmethoxyalkyl derivatives of purines have shown efficacy against a range of DNA viruses. nih.gov Specifically, derivatives of purines like adenine (B156593), guanine (B1146940), and 2,6-diaminopurine (B158960) have demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov Furthermore, certain 2-phosphonylmethoxyethyl (PME) derivatives have exhibited marked and selective activity against the human immunodeficiency virus (HIV). nih.gov

The influenza virus is another target for purine-based antivirals. The influenza A virus nonstructural protein 1 (NS1) is a crucial protein for viral replication and immune evasion, making it a significant drug target. nih.gov Natural compounds with purine-like structures are being explored as potential inhibitors of the NS1 protein. nih.gov

Drug combination strategies are also being explored to enhance the efficacy of antiviral nucleobase drugs. For instance, combining purine nucleotide de novo synthesis inhibitors with antiviral nucleobases like Favipiravir has shown to significantly potentiate the antiviral effect against Dengue virus. mdpi.com This strategy is based on the principle that virus-infected cells have upregulated purine and pyrimidine (B1678525) nucleotide biosynthesis pathways, making them susceptible to such combinations. mdpi.com

Antioxidant Effects

Derivatives of this compound have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. nih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. uj.edu.plnih.gov For example, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were assessed for their antioxidant activity using the FRAP assay, although in this particular study, the compounds did not show significant antioxidant properties. uj.edu.pl

In contrast, other studies on xanthine (B1682287) derivatives, which share the purine-2,6-dione core structure, have demonstrated notable antioxidant effects. researchgate.net The synthesis of hydrazone derivatives of theophylline (a methylxanthine) led to compounds with improved antioxidant activity compared to the parent molecule. researchgate.net The scavenging activity of these derivatives against DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals was evaluated, with some derivatives showing appreciable effects. researchgate.net

The mechanism of antioxidant action for purine-like compounds can involve the scavenging of free radicals. nih.gov For instance, pyrimidine derivatives, which are structurally related to the purine core, have been shown to trap free radicals like nitric oxide and hydrogen peroxide. nih.gov The antioxidant activity of these compounds can be influenced by the nature and position of substituents on the purine ring. For example, in a study of puerarin, a C-glycoside of an isoflavonoid, the 4'-hydroxyl group was found to be a more efficient radical scavenger than the 7-hydroxyl group. nih.gov

Cell-based antioxidant assays provide a more biologically relevant measure of antioxidant potential by considering factors like cellular uptake and metabolism. nih.gov These assays often use probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS. nih.gov Antioxidants can prevent this fluorescence by scavenging the ROS. nih.gov

Table 2: Antioxidant Evaluation of Purine-related Derivatives

| Derivative Class | Assay Method | Key Findings |

| 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | FRAP | Did not show significant antioxidant properties. uj.edu.pl |

| Hydrazone derivatives of theophylline | DPPH, ABTS | Improved antioxidant effects compared to the parent compound; some derivatives showed appreciable radical scavenging. researchgate.net |

| Pyrimidine derivatives | Nitric oxide and hydrogen peroxide radical scavenging | Potent antioxidant activity, with some derivatives showing IC50 values in the low micromolar range. nih.gov |

| Puerarin and its derivatives | ABTS radical scavenging, cyclic voltammetry | The 4'-hydroxyl group is a more efficient radical scavenger than the 7-hydroxyl group. nih.gov |

Antithyroid Activity

Certain derivatives of this compound have been investigated for their potential as antithyroid agents. The primary mechanism of action of many antithyroid drugs is the inhibition of thyroid peroxidase (TPO), the key enzyme responsible for the synthesis of thyroid hormones. nih.govdrugbank.com TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). nih.govdrugbank.com

A study on 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione and its alkyl derivatives demonstrated significant antithyroid activity in rats. redalyc.org When administered daily, these compounds led to a decrease in free thyroxine (FT4) and free triiodothyronine (FT3) concentrations compared to control animals. redalyc.org The compound with a free sulfhydryl (SH) group, 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione, was found to be particularly potent, with its activity being approximately 80% of that of the standard antithyroid drug methimazole (B1676384) (MMI). redalyc.org Histological examination of the thyroid glands from the treated animals further confirmed the antithyroid effects, showing cellular changes such as cylindrical follicular epithelium and colloid depletion. redalyc.org

The mechanism of action of thiourea-based antithyroid drugs like propylthiouracil (B1679721) (PTU) and methimazole (MMI) involves the irreversible inhibition of TPO. drugbank.comnih.gov These drugs act as substrates for the TPO-iodine complex, thereby competitively inhibiting the interaction with tyrosine. wikipedia.org It is plausible that purine-2,8-dione derivatives with appropriate functional groups could act in a similar manner.

In addition to inhibiting thyroid hormone synthesis, some antithyroid drugs, like PTU, can also inhibit the peripheral conversion of T4 to the more active T3 by inhibiting the type 1 deiodinase enzyme. nih.govdrugbank.com Whether the investigated purine-2,8-dione derivatives share this additional mechanism remains a subject for further research.

Other Potential Biological Activities

The versatile scaffold of this compound has led to the exploration of its derivatives for a range of other biological activities beyond those previously discussed.

Anticancer Potential: Purine-2,6-dione derivatives, particularly methylxanthines like theophylline and caffeine, have been shown to inhibit cell proliferation and the metastatic behavior of cancer cells. nih.gov The substitution at the N-7 and/or C-8 positions of the xanthine ring is a key area of research for developing novel anti-tumor agents. nih.gov

Kinase Inhibition: Kinases are crucial regulators of many cellular processes involved in cancer, making them important therapeutic targets. nih.gov Pteridine-7(8H)-dione derivatives, which are structurally related to purines, have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov

P2X7 Receptor Antagonism: The ATP-gated P2X7 purinergic receptor is implicated in the pathogenesis of neurodegenerative diseases. acs.org Non-nucleotide purine derivatives have been synthesized as P2X7 antagonists with the potential for treating neuroinflammation. acs.org

Adenosine Receptor Modulation: Derivatives of 1H-purine-2,6(3H,7H)-dione (xanthine) are known to act as antagonists at adenosine receptors. researchgate.net This has led to the development of compounds with potential applications in various conditions, including those where adenosine receptor modulation is beneficial.

Analytical and Computational Methodologies in 7,9 Dihydro 2h Purine 2,8 3h Dione Research

Analytical Characterization Techniques

A variety of analytical methods are instrumental in the characterization of 7,9-Dihydro-2H-purine-2,8(3H)-dione and its analogs. These techniques provide foundational data on the compound's structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound derivatives. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the molecular framework.

¹H NMR spectroscopy helps in identifying the chemical environment of hydrogen atoms within the molecule, revealing details about adjacent functional groups and their spatial arrangement. For instance, in the analysis of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives, ¹H NMR data, recorded at 400 MHz in DMSO-d₆, showed characteristic chemical shifts (δ) for the protons. mdpi.com Similarly, studies on other purine (B94841) derivatives utilize ¹H NMR to confirm the presence and positioning of various substituents. researchgate.netnih.gov The data obtained is critical for verifying the successful synthesis of target compounds.

Table 1: Example of ¹H and ¹³C NMR Spectral Data for a Purine Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | 161.07 |

| C4 | - | 154.23 |

| C5 | - | 151.02 |

| C6 | - | 138.98 |

| C8 | - | 128.59 |

| Ar-H | 7.31–7.26 (m, 2H), 7.22–7.15 (m, 3H) | 128.37, 126.18 |

| CH | 6.96 (s, 2H) | - |

| CH | 4.67 (s, 1H) | 75.03 |

| CH₂ | 3.98–3.76 (m, 4H) | 41.09, 37.01 |

| CH₂ | 2.78–2.67 (m, 2H) | 33.65 |

| CH₃ | 1.07 (t, J = 7.0 Hz, 3H) | 13.14 |

Data adapted from a study on 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and its derivatives. This technique provides a precise mass-to-charge ratio (m/z) of the ionized compound, which corresponds to its molecular weight.

High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula of a newly synthesized compound. For example, in the study of purine-dione derivatives, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) was used to confirm the elemental composition of the molecules. researchgate.net This level of precision is crucial for distinguishing between compounds with similar nominal masses.

MS is also frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures and confirm the identity of individual components. nih.govnih.gov This combination allows for the separation of compounds before they are introduced into the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a single, pure compound.

Chromatographic Techniques for Purity and Analysis

Chromatographic techniques are fundamental for the purification and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of synthesized purine derivatives. nih.govsielc.com By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis. For instance, reverse-phase HPLC methods have been developed for the analysis of related purine compounds, such as 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione. sielc.com

Column chromatography is another essential technique, primarily used for the purification of synthesized compounds. mdpi.comnih.gov This method allows for the separation of the desired product from unreacted starting materials and byproducts, yielding a pure sample for further analysis and biological testing. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectroscopy, are employed to study the electronic transitions within the this compound molecule and its derivatives. The absorption of ultraviolet or visible light by a molecule is dependent on its chemical structure, and the resulting spectrum can serve as a fingerprint for identification.

The UV-Vis spectrum of a purine derivative typically shows characteristic absorption maxima (λmax) that can be used for both qualitative and quantitative analysis. For example, studies on related purine compounds have used UV-Vis spectroscopy to confirm their identity and to investigate their interactions with other molecules. researchgate.net Changes in the absorption spectrum upon interaction with another substance can provide valuable information about binding and complex formation.

Computational Modeling and Simulation

In addition to experimental techniques, computational methods play a significant role in the study of this compound and its derivatives. These in silico approaches provide insights into molecular interactions and can guide the design of new compounds with desired properties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com In the context of this compound research, molecular docking is used to predict how these compounds might interact with biological targets, such as enzymes or receptors. nih.govnih.gov

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the purine derivative and the active site of a protein. For example, molecular docking has been used to establish the binding modes of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives in the active site of sirtuins, a family of enzymes. mdpi.com The results of these studies can provide a rationale for the observed biological activity of the compounds and can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations

One notable application of MD simulations is in the study of purine derivatives as potential drug candidates. For instance, a study investigating a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) utilized MD simulations to validate the docking results and assess the stability of the ligand-protein complex. nih.gov The simulations, performed using GROMACS, revealed that the purine derivative formed stable interactions within the binding cavity of the enzyme. nih.gov The stability of the complex was analyzed over a 100-nanosecond simulation, providing a dynamic view of the binding interactions. nih.gov

In another study focused on food-derived peptides as xanthine (B1682287) oxidase (XO) inhibitors, MD simulations were conducted for 200 nanoseconds using the Amber 22 software. nih.gov These simulations helped to understand the binding affinity and the conformational changes in the XO enzyme upon binding of the inhibitory peptides. nih.gov The particle mesh Ewald (PME) algorithm was employed to handle long-range electrostatic interactions, and the SHAKE algorithm was used to constrain bonds involving hydrogen atoms. nih.gov

The general workflow for such MD simulations typically involves:

System Preparation: Building the initial system, which includes the purine derivative and the target protein, solvated in a water box with appropriate ions to neutralize the system.

Minimization: Energy minimization of the system to remove any steric clashes or unfavorable geometries.

Equilibration: A two-step equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.

Production Run: The main simulation run where the trajectory data is collected for analysis.

Analysis of the MD trajectories can provide valuable information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations, offering a comprehensive understanding of the molecular interactions.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are particularly useful for understanding the intrinsic properties of purine derivatives at the atomic level.

First-principles electronic structure calculations have been instrumental in determining the most stable tautomeric forms of 6-oxy purine derivatives. nih.gov By calculating the relative Gibbs free energies of different tautomers in both the gas phase and in aqueous solution, researchers were able to conclusively identify the most favorable tautomeric form. nih.gov These calculations demonstrated that the tautomer with a hydrogen atom bonded to the N1 atom of the purine ring is the most stable. nih.gov This finding is crucial for accurate representations of these molecules in further computational studies, such as drug design. nih.gov

Density Functional Theory (DFT) is a common quantum chemical method used in these studies. For example, in the study of 2,6-diamino-7H-purine, DFT calculations with the B3LYP and CAM-B3LYP functionals and the 6-311++G(d,p) basis set were used to determine the molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The calculated bond lengths and angles showed good agreement with experimental data from X-ray diffraction. researchgate.net

Key electronic properties derived from quantum chemical calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated to quantify the global reactivity of the molecule. researchgate.net

The table below summarizes some of the calculated electronic properties for a 2,6-diamino-7H-purine molecule, providing an example of the data obtained from quantum chemical calculations. researchgate.net

| Global Descriptor | Calculated Value (a.u.) |

| Ionization Potential (I) | 6.6857 |

| Electron Affinity (A) | 1.8549 |

| Chemical Hardness (η) | 2.4154 |

| Chemical Softness (S) | 0.4042 |

| Chemical Potential (μ) | -2.4154 |

| Electronegativity (χ) | 4.2703 |

| Electrophilicity Index (ω) | -1.0034 |

Data sourced from a study on 2,6-diamino-7H-purine using the CAM-B3LYP/6-311++G(d,p) method. researchgate.net

These computational approaches provide a detailed understanding of the structural and electronic properties of purine derivatives, which is essential for their application in various scientific fields, including medicinal chemistry and materials science.

Future Research Directions and Therapeutic Potential

Identification of Novel Biological Targets for 7,9-Dihydro-2H-purine-2,8(3H)-dione Derivatives

The therapeutic versatility of purine (B94841) derivatives stems from their ability to interact with a wide array of biological targets. nih.gov Research into derivatives of the core purine structure has identified several key areas of interest. For instance, certain purine-based compounds have shown potent inhibitory activity against sirtuins (SIRT1-7), a family of NAD+-dependent deacetylases involved in critical cellular processes like inflammation, cancer, and neurodegeneration. nih.gov Specifically, derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione have been identified as pan-inhibitors of SIRT1/2/3/5. nih.gov Molecular docking studies suggest these inhibitors occupy the acetyl lysine (B10760008) binding site of the enzymes. nih.gov

Furthermore, the purine scaffold is a key element in the design of inhibitors for enzymes crucial in cancer progression, such as epidermal growth factor receptor (EGFR) and BRAFV600E. nih.gov The exploration of various substitutions on the purine ring system allows for the fine-tuning of inhibitory activity and selectivity, opening avenues for targeted cancer therapies. nih.gov The broad potential of purine derivatives extends to their roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, highlighting the importance of continued research to uncover new and specific biological targets. nih.gov

Development of Enhanced Methodologies for Synthesis and Derivatization

The creation of diverse libraries of purine derivatives for biological screening hinges on the development of efficient and versatile synthetic methods. Current research focuses on enhancing existing synthetic routes and exploring novel chemical transformations to access a wider range of structurally complex purine analogues.

One established method for creating derivatives involves the reaction of 5,6-diaminouracils with various ketones to form spiro-purine structures. nih.gov For example, the synthesis of 2,7-dibromo-3'-ethyl-7',9'-dihydrospiro-[fluorene-9,8'-purines] is achieved by heating 5,6-diaminouracils with 2,7-dibromo-9-fluorenone. nih.gov

Modern synthetic strategies also employ metal-mediated cross-coupling reactions to introduce aryl or heteroaryl groups at various positions of the purine ring. mdpi.com Techniques like the Suzuki coupling, utilizing palladium or nickel catalysts, have been successful in forming C-C bonds at the C2, C6, and C8 positions of purines. mdpi.com These advancements allow for the systematic modification of the purine core, facilitating the exploration of structure-activity relationships. The development of late-stage C-H functionalization techniques further expands the toolkit for creating novel derivatives from existing complex molecules. acs.org

A general synthetic scheme for 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives starts with 1,3-disubstituted-6-aminouracils, which are then nitrosated and subsequently reduced to form 5,6-diaminouracil (B14702) intermediates. nih.gov These key intermediates can then be transformed into the target mercapto-purine compounds. nih.gov

Exploration of New Pharmacological Profiles

The diverse biological activities of purine derivatives underscore their potential for novel pharmacological applications. nih.gov The core purine structure is a "privileged scaffold," meaning it can serve as a basis for developing ligands for multiple biological targets. researchgate.net

Derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as methylxanthines like theophylline (B1681296) and caffeine (B1668208), have been shown to inhibit the proliferation and metastatic behavior of cancer cells. nih.gov Research into new pharmacological profiles also includes the development of dual inhibitors, such as those targeting both EGFR and BRAFV600E, which could offer a more effective approach to cancer treatment. nih.gov

The pharmacological potential of purine derivatives extends beyond oncology. They are being investigated for their roles as:

Antiviral agents: Targeting enzymes essential for viral replication. nih.gov

Anti-inflammatory agents: Modulating inflammatory pathways. nih.gov

Antihyperuricemic agents: Addressing conditions like gout. nih.gov

Antimicrobial and antitubercular agents: Combating infectious diseases. nih.gov

Anticonvulsants: Acting on the central nervous system. nih.gov

The ability to modify the purine ring at various positions allows for the generation of compounds with distinct pharmacological profiles, paving the way for the discovery of new therapeutic agents for a wide range of diseases. nih.gov

Translational Research and Clinical Implications of Purine-Based Compounds

The ultimate goal of research into purine derivatives is their translation into clinically effective treatments. The intricate involvement of purine metabolism in numerous physiological and pathological processes makes it a rich area for therapeutic intervention. golifescience.comnih.gov